Vimirogant

Description

Structure

3D Structure

Properties

IUPAC Name |

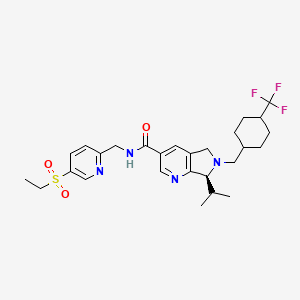

(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYMIRYNRKXKOR-JUWHTYBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802706-04-2 | |

| Record name | Vimirogant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIMIROGANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RORγt as a Therapeutic Target for Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Retinoid-related Orphan Receptor gamma t (RORγt), a nuclear receptor and transcription factor, has been unequivocally identified as the master regulator of T helper 17 (Th17) cells. These cells are critical for host defense against certain pathogens but are also primary drivers in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The differentiation of Th17 cells and their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), are directly dependent on RORγt activity. This central role positions RORγt as a highly attractive therapeutic target for the development of small molecule inhibitors aimed at mitigating autoimmune pathology. This guide provides an in-depth technical overview of RORγt's function, the signaling pathways it governs, methodologies for its study, and the current landscape of therapeutic development.

The RORγt-Th17 Axis in Autoimmunity

RORγt, an isoform of the RORγ gene, is selectively expressed in immune cells and is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[1] This process is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2] These signals activate the STAT3 signaling pathway, which is a major driver of Th17 differentiation and directly induces the expression of Rorc, the gene encoding RORγt.[3][4]

Once expressed, RORγt, in concert with other transcription factors like STAT3, IRF4, and BATF, binds to conserved noncoding sequences in the promoter regions of target genes, including IL17A, IL17F, IL23R, and CCR6.[5][6][7] This action drives the characteristic Th17 cytokine signature. The cytokine IL-23 is not required for the initial differentiation but is crucial for the stabilization, expansion, and pathogenic function of differentiated Th17 cells.[3] The resulting IL-17A and other Th17-associated cytokines recruit neutrophils and other immune cells to tissues, propagating inflammation and contributing to the tissue damage seen in autoimmune diseases.[8][9] Genetic deletion or pharmacological inhibition of RORγt in preclinical models has consistently resulted in the amelioration of autoimmune disease, validating its role as a key pathogenic driver.[10][11]

Signaling Pathway: Th17 Differentiation

The differentiation of a naïve T cell into a Th17 cell is a well-orchestrated process governed by extracellular cytokines and intracellular transcription factors.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imavita.com [imavita.com]

- 6. T-bet represses collagen-induced arthritis by suppressing Th17 lineage commitment through inhibition of RORγt expression and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.16. Experimental autoimmune encephalomyelitis (EAE) induction and evaluation [bio-protocol.org]

- 9. Video: Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis [jove.com]

- 10. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vimirogant (VTP-43742): Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimirogant, also known as VTP-43742, is a potent and selective small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a key transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, RORγt is a prime therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols for the evaluation of this compound. While its clinical development for psoriasis was terminated in Phase II due to observations of elevated liver enzymes, the data gathered on this compound remains a valuable resource for the ongoing research and development of RORγt inhibitors.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex heterocyclic structure. Its systematic IUPAC name is N-(4-((5-ethylsulfonyl)pyridin-2-yl)benzyl)-2-(4-(trifluoromethyl)phenyl)acetamide.

Table 1: Physicochemical Properties of this compound (VTP-43742)

| Property | Value | Reference |

| Chemical Formula | C27H35F3N4O3S | [1] |

| Molecular Weight | 552.66 g/mol | [1] |

| CAS Number | 1802706-04-2 | [1] |

| Canonical SMILES | CCS(=O)(=O)c1ccc(cc1)CNC(=O)Cc1ccc(cc1)C(F)(F)F | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Pharmacological Properties

This compound is a highly potent and selective inverse agonist of RORγt. It exerts its therapeutic effects by inhibiting the transcriptional activity of RORγt, which in turn suppresses the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17A.

Table 2: Pharmacological Profile of this compound (VTP-43742)

| Parameter | Value | Species/System | Reference |

| Target | RORγt | Human | [4][5] |

| Ki | 3.5 nM | Human RORγt | [4][5] |

| IC50 (RORγt inhibition) | 17 nM | Biochemical Assay | [4][5] |

| IC50 (IL-17A secretion) | 18 nM | Activated Human PBMCs | [4][5] |

| IC50 (IL-17A secretion) | 192 nM | Human Whole Blood | [4][5] |

| IC50 (IL-17A secretion) | 57 nM | Mouse Splenocytes | [4][5] |

| Selectivity | >1000-fold vs. RORα and RORβ | - | [4][5] |

| Terminal Plasma Half-life | ~30 hours | Healthy Volunteers | [6] |

Signaling Pathway

This compound targets the RORγt signaling pathway, which is central to the differentiation and function of Th17 cells. The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols

In Vitro RORγt Inhibition Assay (Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the RORγt ligand-binding domain (LBD).

Materials:

-

Recombinant human RORγt-LBD

-

Tritiated RORγt ligand (e.g., [3H]-25-hydroxycholesterol)

-

Test compound (this compound)

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

-

Microplates (384-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add assay buffer, recombinant RORγt-LBD, and SPA beads.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add the tritiated RORγt ligand to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis and other T-cell-mediated autoimmune diseases. This protocol outlines the induction of EAE and the evaluation of this compound's therapeutic efficacy.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound (formulated for oral administration)

-

Vehicle control

-

Clinical scoring system (see below)

Procedure:

-

EAE Induction (Day 0):

-

Emulsify MOG35-55 peptide in CFA.

-

Immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

-

Administer PTX intraperitoneally on Day 0 and Day 2 post-immunization.

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Begin oral administration of this compound or vehicle daily, starting from a specified day post-immunization (e.g., Day 3 for prophylactic treatment or upon disease onset for therapeutic treatment).

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score them based on a standardized scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Endpoint Analysis:

-

At the end of the study (e.g., Day 21-28), collect tissues (e.g., spinal cord, brain) for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells, cytokine profiling).

-

Experimental Workflow

The following diagram outlines a typical preclinical to clinical workflow for the evaluation of a RORγt inhibitor like this compound.

Conclusion

This compound (VTP-43742) is a well-characterized, potent, and selective RORγt inhibitor that has provided valuable insights into the therapeutic potential and challenges of targeting this pathway. Despite the discontinuation of its clinical development, the extensive preclinical and early clinical data, along with the established experimental protocols, serve as a critical resource for the scientific community. The continued exploration of RORγt inhibitors holds promise for the development of novel therapies for a wide range of autoimmune and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of Vimirogant (AGN-242428): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimirogant (AGN-242428), formerly known as VTP-43742, is a potent and selective, orally active small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor transcription factor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Given the central role of the Th17 pathway in the pathophysiology of numerous autoimmune and inflammatory diseases, this compound was investigated as a potential therapeutic agent for conditions such as psoriasis and dry eye disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, including available preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting the Th17 Pathway

The discovery of the Th17 lineage of T helper cells revolutionized the understanding of autoimmune disease pathogenesis. These cells are characterized by their production of IL-17A, IL-17F, IL-21, and IL-22, cytokines that drive inflammation and tissue damage in a variety of autoimmune conditions. The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt.[1][2] Consequently, inhibiting RORγt has emerged as a promising therapeutic strategy to modulate the Th17 pathway and treat autoimmune diseases.

This compound was developed as a first-in-class RORγt inhibitor with the aim of providing a novel oral treatment for autoimmune disorders.[3]

Discovery and Medicinal Chemistry

This compound was originated by Vitae Pharmaceuticals and subsequently developed by Allergan and AbbVie following a series of company acquisitions.[3] The medicinal chemistry effort focused on identifying potent and selective RORγt inhibitors with favorable pharmacokinetic properties for oral administration.

While a detailed step-by-step synthesis of this compound is not publicly available, patent information reveals its core structure to be a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[4] The structure-activity relationship (SAR) studies for this class of compounds aimed to optimize potency, selectivity against other ROR isoforms (RORα and RORβ), and metabolic stability.

Chemical Structure of this compound (AGN-242428)

-

IUPAC Name: (S)-N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-7-isopropyl-6-(((1r,4S)-4-(trifluoromethyl)cyclohexyl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxamide

-

Molecular Formula: C27H35F3N4O3S

-

Molecular Weight: 552.66 g/mol

Mechanism of Action: Inhibition of RORγt Signaling

This compound functions as an inverse agonist of RORγt, meaning it binds to the receptor and reduces its basal transcriptional activity. By inhibiting RORγt, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and curtails the production of pro-inflammatory cytokines.

RORγt Signaling Pathway

The signaling cascade leading to Th17 differentiation and activation is complex and involves multiple cytokines and transcription factors. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Preclinical Development

This compound demonstrated potent and selective inhibition of RORγt in preclinical studies.

In Vitro Activity

| Parameter | Value | Reference |

| Ki (RORγt) | <100 nM | [5] |

| Selectivity | >1000-fold vs RORα and RORβ |

In Vivo Efficacy in Autoimmune Models

This compound showed favorable results in animal models of autoimmune diseases, including a model for multiple sclerosis.[6]

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a widely used preclinical model for multiple sclerosis to evaluate the efficacy of potential therapeutics. While a specific protocol for a this compound EAE study is not publicly available, a representative protocol for testing a RORγt inhibitor is as follows:

-

Induction of EAE:

-

Female C57BL/6 mice, 8-12 weeks old, are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.

-

-

Treatment:

-

Mice are randomly assigned to treatment groups: vehicle control and this compound (at various doses).

-

Oral administration of this compound or vehicle commences on a specified day post-immunization (e.g., day 3 or at the onset of clinical signs) and continues daily for a defined period.

-

-

Clinical Assessment:

-

Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

-

Histopathology and Immune Analysis:

-

At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.

-

Splenocytes and lymph node cells can be isolated and re-stimulated with MOG peptide to measure cytokine production (e.g., IL-17) by ELISA or flow cytometry.

-

Clinical Development

This compound entered clinical trials for both plaque psoriasis and dry eye disease.

Plaque Psoriasis

A Phase 2a clinical trial of this compound in patients with psoriasis showed a clear signal of efficacy over a four-week period.[2][7] However, the development for this indication was discontinued due to observations of reversible liver transaminase elevations in some patients at higher doses.[2][7]

Clinical Trial Design: Phase 2a in Psoriasis (NCT02555709 - representative)

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Population: Patients with moderate to severe plaque psoriasis.

-

Intervention: Oral this compound at different doses versus placebo.

-

Primary Outcome: Improvement in Psoriasis Area and Severity Index (PASI) score.

-

Status: Terminated.

Dry Eye Disease

A Phase 1/2 clinical trial (NCT04030962) was conducted to evaluate the safety, tolerability, pharmacokinetics, and exploratory efficacy of a topical formulation of this compound (AGN-242428) in participants with dry eye disease.[3][8] This study has been completed.[3]

Clinical Trial Design: Phase 1/2 in Dry Eye Disease (NCT04030962)

-

Study Design: A multicenter, vehicle-controlled, double-masked, randomized study.

-

Population: Participants with dry eye disease.

-

Intervention: AGN-242428 ophthalmic solution at low and high doses, vehicle, and an active comparator (Lifitegrast).[9][10]

-

Primary Outcome Measures:

-

Incidence of treatment-emergent adverse events.

-

Pharmacokinetic parameters in plasma and tears.

-

-

Secondary Outcome Measures (Exploratory Efficacy):

-

Change from baseline in corneal fluorescein staining score.

-

Change from baseline in eye dryness score.

-

Schirmer's test score.

-

Tear film breakup time.

-

-

Status: Completed.

Quantitative Clinical Trial Results

Detailed quantitative efficacy and safety data from the completed NCT04030962 study have not been made publicly available in peer-reviewed publications or press releases to date.

Summary and Future Directions

This compound (AGN-242428) represents a pioneering effort in the development of oral RORγt inhibitors for autoimmune diseases. Its mechanism of action, targeting the master regulator of the Th17 pathway, holds significant therapeutic promise. While the development of oral this compound for psoriasis was halted due to safety concerns, the investigation of a topical formulation for dry eye disease has been completed through Phase 1/2 clinical trials.

The future of this compound and other RORγt inhibitors will depend on navigating the therapeutic window to achieve efficacy while minimizing potential side effects. The development of tissue-specific or topically applied formulations, as seen with the dry eye program, may be a key strategy to mitigate systemic toxicities. Further research into the nuances of RORγt biology and the development of next-generation inhibitors with improved safety profiles will be crucial for the successful clinical translation of this therapeutic approach.

Experimental Workflows

Drug Discovery and Preclinical Evaluation Workflow

Clinical Development Workflow for Dry Eye Disease

References

- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - AbbVie/Vitae Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 4. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 7. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Study of the Drugs AGN-242428 and AGN-231868 in Participants With Dry Eye Disease [ctv.veeva.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

The Role of Vimirogant in the IL-17A Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis. The differentiation of IL-17A-producing T helper 17 (Th17) cells is critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt). Vimirogant (formerly VTP-43742) is a potent and selective small molecule inhibitor of RORγt. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the IL-17A signaling pathway, and a summary of its preclinical and clinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development in this area.

Introduction to the IL-17A Signaling Pathway

The IL-17 family of cytokines plays a crucial role in host defense against extracellular pathogens. However, dysregulation of IL-17A signaling is a hallmark of several chronic inflammatory and autoimmune disorders.[1] The primary sources of IL-17A are Th17 cells, a distinct lineage of CD4+ T helper cells whose differentiation is driven by the transcription factor RORγt.[1]

Upon secretion, IL-17A binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of target cells such as keratinocytes, fibroblasts, and endothelial cells. This binding event initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of key inflammatory pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). The culmination of this signaling is the robust production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and antimicrobial peptides, which drive tissue inflammation and cellular infiltration characteristic of autoimmune diseases like psoriasis.

This compound: A Potent and Selective RORγt Inhibitor

This compound is an orally active small molecule that functions as a potent and selective antagonist of RORγt.[2][3] By directly binding to RORγt, this compound prevents its transcriptional activity, thereby inhibiting the differentiation of Th17 cells and the subsequent production of IL-17A.[3] This targeted approach offers a promising therapeutic strategy for mitigating the pathological effects of excessive IL-17A signaling.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the master transcription factor RORγt, which is essential for the development and function of Th17 cells.[4] RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of genes encoding for IL-17A and other Th17-associated cytokines.[5] By antagonizing RORγt, this compound effectively blocks the transcription of these pro-inflammatory genes, leading to a significant reduction in IL-17A secretion.[3]

Quantitative Data on this compound's Activity

The following tables summarize the in vitro and clinical efficacy of this compound.

| Parameter | Value | Cell/Assay Type | Reference |

| Ki | 3.5 nM | RORγt | [3][6] |

| IC50 | 17 nM | RORγt | [3][6] |

| IC50 | 57 nM | IL-17A Secretion (Mouse Splenocytes) | [3][6] |

| IC50 | 18 nM | IL-17A Secretion (Activated hPBMCs) | [3] |

| IC50 | 192 nM | IL-17A Secretion (Human Whole Blood) | [3] |

| Table 1: In Vitro Potency of this compound |

| Dose | PASI Score Reduction (vs. Placebo) | Study Population | Duration | Reference |

| 350 mg | 24% | Moderate to severe psoriasis | 4 weeks | [7] |

| 700 mg | 30% | Moderate to severe psoriasis | 4 weeks | [7][8] |

| Table 2: Clinical Efficacy of this compound in Psoriasis |

The IL-17A Signaling Pathway and this compound's Point of Intervention

The diagram below illustrates the IL-17A signaling cascade and highlights this compound's upstream point of intervention.

Detailed Experimental Protocols

RORγt Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

-

Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγt-LBD, serving as the FRET donor. A fluorescein-labeled coactivator peptide serves as the FRET acceptor. In the absence of an inhibitor, the coactivator binds to the RORγt-LBD, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.[9][10]

-

Protocol Outline:

-

Dispense a solution of GST-RORγt-LBD and the fluorescein-labeled coactivator peptide into a 384-well plate.

-

Add serial dilutions of this compound or control compounds.

-

Add the Tb-labeled anti-GST antibody.

-

Incubate the plate at room temperature for 1-2 hours.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the FRET ratio and determine the IC50 value for this compound.

-

Th17 Cell Differentiation and IL-17A Secretion Assay (ELISA)

This cell-based assay assesses the effect of this compound on the differentiation of naive T cells into Th17 cells and their subsequent IL-17A production.

-

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (in the presence of specific cytokines). The amount of IL-17A secreted into the culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Protocol Outline:

-

Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.

-

Culture the cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.

-

Add a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23).

-

Add serial dilutions of this compound or a vehicle control.

-

Incubate the cells for 3-5 days.

-

Collect the culture supernatants and perform an IL-17A ELISA according to the manufacturer's instructions.

-

Determine the IC50 value for this compound's inhibition of IL-17A secretion.[5][11]

-

Intracellular Cytokine Staining for IL-17A

This flow cytometry-based assay allows for the direct measurement of IL-17A-producing cells within a mixed cell population.

-

Principle: Cells are stimulated to produce cytokines, and a protein transport inhibitor is added to trap the cytokines within the cells. The cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.[2][12][13]

-

Protocol Outline:

-

Culture PBMCs or isolated T cells under stimulating conditions (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain the cells with a fluorescently labeled anti-IL-17A antibody.

-

Analyze the cells by flow cytometry to determine the percentage of IL-17A-positive cells within the CD4+ T cell population.

-

Mouse Model of Psoriasis-like Skin Inflammation

In vivo efficacy of RORγt inhibitors is often evaluated in mouse models that recapitulate key features of human psoriasis.

-

Principle: Psoriasis-like skin inflammation can be induced in mice by topical application of imiquimod or intradermal injection of IL-23.[1][3] The efficacy of a therapeutic agent is assessed by measuring the reduction in skin inflammation parameters.

-

Protocol Outline:

-

Induce psoriasis-like skin inflammation in mice (e.g., daily topical application of imiquimod cream on the shaved back or ear).

-

Administer this compound orally or via another appropriate route daily.

-

Monitor disease progression by measuring parameters such as ear thickness and skin erythema, scaling, and induration (scored based on a defined scale).

-

At the end of the study, collect skin and lymphoid tissue for histological analysis and measurement of pro-inflammatory gene and protein expression (e.g., IL-17A).[14]

-

Conclusion

This compound represents a targeted therapeutic approach for IL-17A-driven autoimmune diseases by inhibiting the master transcriptional regulator of Th17 cells, RORγt. Its potent and selective inhibition of RORγt translates to a significant reduction in IL-17A production and demonstrates clinical efficacy in psoriasis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the IL-17A signaling axis. Further investigation into the long-term safety and efficacy of RORγt inhibitors like this compound is warranted to fully realize their therapeutic potential.

References

- 1. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Interleukin-17A and Interferon-γ Production in γδ, CD4+, and CD8+ T Cells Isolated from Murine Lymphoid Organs, Perivascular Adipose Tissue, Kidney, and Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sensusimpact.com [sensusimpact.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]

- 8. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. researchgate.net [researchgate.net]

- 14. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Foundational Research on Th17 Cell Differentiation

This guide provides a comprehensive overview of the foundational research on T helper 17 (Th17) cell differentiation, a critical process in both host defense and the pathogenesis of autoimmune diseases. We will delve into the core signaling pathways, key cytokines, and transcriptional regulation that govern the commitment of naive T helper cells to the Th17 lineage. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the critical molecular interactions.

Core Concepts in Th17 Cell Differentiation

Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). Their differentiation from naive CD4+ T cells is a tightly regulated process initiated by the T cell receptor (TCR) activation in the presence of a specific cytokine milieu.

Key Cytokines and their Roles:

The differentiation of Th17 cells is orchestrated by a combination of cytokines that activate specific signaling cascades. The table below summarizes the essential cytokines and their primary roles.

| Cytokine | Primary Source | Receptor | Key Signaling Pathway | Primary Function in Th17 Differentiation |

| TGF-β | Multiple cell types | TGF-βR I/II | SMAD2/3 | Initiates Th17 program, induces RORγt expression |

| IL-6 | APCs, Macrophages | IL-6R/gp130 | JAK/STAT3 | Synergizes with TGF-β, promotes STAT3 activation, inhibits Treg differentiation |

| IL-21 | Activated T cells, NKT cells | IL-21R/γc | JAK/STAT3 | Amplifies Th17 differentiation in an autocrine loop, enhances RORγt and IL-23R expression |

| IL-23 | Dendritic Cells, Macrophages | IL-23R/IL-12Rβ1 | JAK/STAT3 | Stabilizes and expands the Th17 phenotype, promotes pathogenicity |

| IL-1β | APCs, Macrophages | IL-1R1/IL-1RAcP | MyD88/NF-κB | Promotes early Th17 differentiation and IL-17 production |

Signaling Pathways Governing Th17 Differentiation

The integration of signals from the cytokine and T cell receptors converges on a network of transcription factors that ultimately define the Th17 cell fate.

2.1 The Central Role of STAT3 and RORγt

The master regulator of Th17 differentiation is the retinoic acid-related orphan receptor gamma t (RORγt). Its expression is induced by the synergistic action of TGF-β and IL-6. IL-6 signaling activates STAT3, which, in concert with SMAD proteins downstream of the TGF-β receptor, binds to the promoter regions of the Il17a, Il17f, and Rorc (encoding RORγt) genes.

Caption: Core signaling pathway for Th17 differentiation initiation.

2.2 The IL-23/IL-23R Axis for Stabilization and Pathogenicity

While TGF-β and IL-6 are crucial for the initial differentiation, IL-23 is essential for the stabilization, expansion, and acquisition of the pathogenic effector functions of Th17 cells. IL-23 signals through its receptor, IL-23R, to activate STAT3, which further reinforces the Th17 phenotype.

Methodological & Application

Application Notes and Protocols: Vimirogant (VTP-43742) in In Vivo Mouse Models of Autoimmunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimirogant (VTP-43742) is a potent and selective oral inhibitor of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a critical transcription factor for the differentiation and function of Th17 cells, a subset of T helper cells that play a pivotal role in the pathogenesis of multiple autoimmune diseases through the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, representing a promising therapeutic strategy for a range of autoimmune disorders. Preclinical studies in mouse models of autoimmunity have demonstrated the efficacy of this compound in attenuating disease severity.

Mechanism of Action

This compound functions by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. This leads to a downstream reduction in the expression of key genes involved in Th17 cell differentiation and function, most notably IL-17A.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This compound has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis. Studies have shown that oral administration of this compound significantly mitigates the clinical and pathological features of EAE.

Summary of In Vivo Efficacy Data

While specific quantitative data from the primary studies are not publicly available in full, published abstracts report the following key findings.

| Parameter | Observation | Significance |

| Clinical Score | Dose-dependent suppression of EAE clinical score. Complete suppression at high doses.[1] | Significantly better than IL-17 blockade (p<0.001).[1] |

| Th17 Cell Infiltration | Dose-dependent suppression of CD4+IL-17+IFNγ- and CD4+IL-17+ cells in the spinal cord. | Demonstrates target engagement and modulation of the key pathogenic cell type. |

| Inflammatory Markers | Significant suppression of Th17-associated mRNA markers in the spinal cord.[1] | Indicates a reduction in the central nervous system inflammation. |

| Histopathology | Qualitatively greater suppression of demyelination and inflammatory cell infiltration in the spinal cord compared to IL-17 blockade.[1] | Suggests a potent effect on the pathological hallmarks of the disease. |

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice and Prophylactic Treatment with this compound

This protocol provides a representative methodology for inducing EAE and assessing the prophylactic efficacy of an orally administered RORγt inhibitor like this compound.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

This compound (VTP-43742) or vehicle control

-

Sterile PBS

-

Isoflurane for anesthesia

-

Tuberculin syringes with 27G needles

Experimental Workflow:

Procedure:

-

Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

-

EAE Induction (Day 0):

-

Prepare the MOG35-55/CFA emulsion. Emulsify MOG35-55 (100-200 µ g/mouse ) in sterile PBS with an equal volume of CFA to a final concentration of 1-2 mg/mL.

-

Anesthetize mice with isoflurane.

-

Administer a total of 0.2 mL of the emulsion subcutaneously, divided between two sites on the flanks.

-

-

Pertussis Toxin Administration:

-

On Day 0 and Day 2 post-immunization, administer Pertussis Toxin (100-200 ng/mouse) intraperitoneally in 0.1 mL of sterile PBS.

-

-

This compound Administration (Prophylactic Regimen):

-

Begin daily oral gavage of this compound or vehicle control on Day 0 and continue for the duration of the study. Dosing should be based on previous pharmacokinetic and pharmacodynamic studies.

-

-

Clinical Scoring and Body Weight Monitoring:

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

Clinical scoring is typically performed on a 0-5 scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Terminal Endpoint and Tissue Collection:

-

At the peak of the disease or a predetermined study endpoint, euthanize mice.

-

Collect spinal cords and brains for histopathological and molecular analysis.

-

Spleens and lymph nodes can be collected for immunological analysis (e.g., flow cytometry for Th17 cells).

-

Outcome Measures:

-

Primary: Daily clinical score and body weight.

-

Secondary:

-

Histopathology: Assess inflammation and demyelination in the spinal cord using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining, respectively.

-

Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages).

-

Gene Expression Analysis: Isolate RNA from spinal cord tissue and perform qRT-PCR for Th17-associated genes (e.g., Il17a, Rorc, Il23r).

-

Flow Cytometry: Analyze splenocytes or lymph node cells for the frequency of CD4+IL-17A+ T cells.

-

Conclusion

This compound (VTP-43742) has demonstrated significant efficacy in preclinical mouse models of autoimmunity, specifically in the EAE model. Its ability to suppress Th17 cell function and the subsequent inflammatory cascade highlights its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and psoriasis. The provided protocol offers a framework for further in vivo investigation of RORγt inhibitors in autoimmune disease models.

References

Application Notes and Protocols for the Use of Vimirogant in Primary Human T Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimirogant is a small molecule inhibitor under investigation for various therapeutic applications. While specific data on this compound's direct effects on primary human T cells is emerging, this document provides a comprehensive protocol for its use in T cell cultures, drawing parallels from the well-characterized CCR5 antagonist, Maraviroc. C-C chemokine receptor 5 (CCR5) is a key regulator of T cell trafficking and activation, making it a critical target in immunology and drug development. These protocols are designed to enable researchers to meticulously evaluate the impact of CCR5 antagonists on primary human T cell function.

This application note details the isolation and culture of primary human T cells, treatment with a CCR5 antagonist, and subsequent analysis of key functional parameters including cell proliferation, activation marker expression, and migration.

Signaling Pathway of CCR5 in T Cells

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor expressed on the surface of various immune cells, including T cells. Its primary function is to mediate cell migration in response to its natural chemokine ligands: CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). Upon ligand binding, CCR5 initiates a signaling cascade that leads to actin polymerization and the formation of migratory structures, guiding the T cell to sites of inflammation. This compound, as a CCR5 antagonist, is hypothesized to function by blocking the binding of these chemokines to the CCR5 receptor, thereby inhibiting downstream signaling and T cell migration.

Experimental Protocols

Isolation and Culture of Primary Human T Cells from PBMCs

This protocol outlines the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and the subsequent culture of primary human T cells.

Materials:

-

Human whole blood

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS.

-

-

T Cell Enrichment (Optional but Recommended):

-

Use a negative selection kit (e.g., RosetteSep™) to enrich for T cells according to the manufacturer's instructions. This will remove other immune cell types.

-

-

T Cell Culture and Activation:

-

Resuspend the PBMCs or enriched T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Plate the cells at a density of 1 x 10^6 cells/mL in a tissue culture plate.

-

Activate the T cells using either PHA (5 µg/mL) or anti-CD3/CD28 beads (at a bead-to-cell ratio of 1:1).

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

Treatment of T Cell Cultures with this compound

This protocol describes how to treat activated T cell cultures with this compound to assess its effects. As a starting point, concentrations similar to those used for Maraviroc (0.1 µM to 100 µM) are recommended for initial dose-response experiments.[1]

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of treatment (typically 24 hours after T cell activation), prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Carefully add the this compound dilutions to the T cell cultures to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

-

Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Data Presentation: Expected Effects of CCR5 Antagonism on T Cell Function

The following tables summarize the expected quantitative outcomes based on studies with the CCR5 antagonist Maraviroc. These should be used as a guide for designing experiments with this compound and interpreting the results.

Table 1: Effect of CCR5 Antagonist on T Cell Activation Marker Expression [1]

| Marker | Cell Type | Expected Change with CCR5 Antagonist | Concentration Range (Maraviroc) | Incubation Time (hours) |

| CD69 | CD4+ & CD8+ T cells | Tendency to increase | High concentrations | 24 - 48 |

| CD25 | CD4+ & CD8+ T cells | Tendency to decrease | High concentrations | 24 - 48 |

| CD38 | CD4+ & CD8+ T cells | Tendency to decrease | High concentrations | 24 - 48 |

| HLA-DR | CD4+ & CD8+ T cells | Tendency to decrease | High concentrations | 24 - 48 |

Table 2: Effect of CCR5 Antagonist on T Cell Proliferation and Migration [1]

| Assay | Measurement | Expected Change with CCR5 Antagonist | Concentration Range (Maraviroc) | Incubation Time (hours) |

| Proliferation | CFSE dilution / Cell count | Tendency to inhibit | 100 µM | 72 |

| Migration | Transwell assay | Dose-dependent inhibition | 0.1 - 100 µM | 24 |

Key Experimental Assays

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to activation and treatment.

Procedure:

-

Before activation, label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Activate the CFSE-labeled T cells and treat them with this compound as described above.

-

After 72 hours, harvest the cells and stain them with fluorescently-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

T Cell Activation Marker Analysis by Flow Cytometry

This assay quantifies the expression of cell surface markers associated with T cell activation.

Procedure:

-

After the desired incubation period with this compound, harvest the T cells.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies against activation markers (e.g., CD69, CD25, CD38, HLA-DR) and T cell lineage markers (e.g., CD3, CD4, CD8).[1]

-

Incubate on ice, protected from light, for 30 minutes.

-

Wash the cells and resuspend them in FACS buffer.

-

Analyze the samples using a flow cytometer.

T Cell Migration Assay (Transwell Assay)

This assay assesses the ability of T cells to migrate towards a chemoattractant.

Procedure:

-

Use a transwell plate with a pore size suitable for lymphocytes (e.g., 5 µm).

-

In the lower chamber, add complete RPMI-1640 medium containing a chemoattractant (e.g., CCL5/RANTES).

-

In the upper chamber, add the T cell suspension that has been pre-treated with different concentrations of this compound.

-

Incubate the plate at 37°C for 4-6 hours.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer or a cell counter.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for studying the effects of this compound on primary human T cells.

Conclusion

This document provides a detailed framework for investigating the effects of this compound on primary human T cell cultures. By leveraging protocols and expected outcomes from the well-studied CCR5 antagonist Maraviroc, researchers can design robust experiments to characterize the immunomodulatory properties of this compound. It is crucial to perform comprehensive dose-response and time-course studies to determine the optimal experimental conditions for this compound. The data generated from these assays will be invaluable for understanding its mechanism of action and potential therapeutic applications in T cell-mediated immunity and diseases.

References

Application Notes and Protocols for Measuring RORγt Inhibitory Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays designed to measure the inhibitory activity of compounds against the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of Th17 cells, making it a critical target for the development of therapeutics for autoimmune and inflammatory diseases. The following sections detail the principles and methodologies of common biochemical and cell-based assays.

Introduction to RORγt and Its Role in Inflammation

RORγt is a nuclear receptor that plays a pivotal role in the development and function of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1] Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1] As the master regulator of Th17 cell differentiation, RORγt directly activates the transcription of the IL17A gene.[2] Therefore, inhibiting the transcriptional activity of RORγt is a promising therapeutic strategy for these conditions.

RORγt Signaling Pathway

The transcriptional activity of RORγt is regulated by its interaction with coactivator and corepressor proteins. In its active state, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A.[2] This binding recruits coactivator proteins, which in turn recruit the cellular machinery necessary for gene transcription. Small molecule inhibitors of RORγt can disrupt this process by binding to the ligand-binding domain (LBD) of the receptor, preventing the recruitment of coactivators and thereby inhibiting gene expression.[3]

References

- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Autoimmune Encephalomyelitis (EAE) Model and the Investigational Drug Vimirogant (TAK-779)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis (MS). Detailed protocols for disease induction, clinical assessment, and immunological analysis are provided, with a specific focus on evaluating the therapeutic potential of Vimirogant (TAK-779), a CCR5 and CXCR3 chemokine receptor antagonist.

Introduction to Experimental Autoimmune Encephalomyelitis (EAE)

EAE is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical animal model for human multiple sclerosis.[1][2][3] The model is induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, which triggers an autoimmune response against the CNS.[3][4] This leads to a cascade of events including the activation of myelin-specific T-helper cells, infiltration of inflammatory cells into the CNS, demyelination, and axonal damage, resulting in progressive paralysis.[3][5]

Different forms of EAE, such as relapsing-remitting or chronic-progressive, can be induced depending on the antigen and the animal strain used.[1][6] The C57BL/6 mouse strain immunized with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is a commonly used model that results in a chronic progressive form of EAE, characterized by an ascending paralysis.[2][7]

This compound (TAK-779): A Chemokine Receptor Antagonist

This compound, also known as TAK-779, is a small molecule antagonist of the chemokine receptors CCR5 and CXCR3.[8][9] These receptors are expressed on various immune cells, including T lymphocytes and monocytes, and play a crucial role in their migration to sites of inflammation.[10][11] In the context of EAE and MS, the infiltration of pathogenic T cells and other inflammatory cells into the CNS is a key step in disease pathogenesis. By blocking CCR5 and CXCR3, this compound has been shown to inhibit this inflammatory cell migration, thereby reducing the severity of EAE.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from a representative study investigating the effect of this compound (TAK-779) in the MOG35-55-induced EAE model in C57BL/6 mice. The data is adapted from Ni et al., British Journal of Pharmacology, 2009.[11]

Table 1: Effect of this compound (TAK-779) on EAE Clinical Parameters

| Treatment Group | Disease Incidence (%) | Mean Day of Onset | Mean Maximum Clinical Score |

| Vehicle Control | 100 | 15.4 ± 0.73 | 3.13 ± 0.29 |

| This compound (150 µ g/mouse/day ) | 60 | 17.2 ± 0.8 | 1.47 ± 0.42 |

Table 2: Effect of this compound (TAK-779) on Inflammatory Cell Infiltration into the Spinal Cord

| Treatment Group | Total Infiltrating Cells (x 10^5) | CD4+ T Cells (x 10^5) | CD8+ T Cells (x 10^5) | CD11b+ Cells (x 10^5) |

| Vehicle Control | 5.8 ± 0.7 | 1.5 ± 0.2 | 0.9 ± 0.1 | 2.9 ± 0.4 |

| This compound (150 µ g/mouse/day ) | 2.1 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.05 | 1.3 ± 0.2 |

Table 3: Effect of this compound (TAK-779) on Cytokine Production by Splenocytes

| Treatment Group | IFN-γ Production (in response to MOG35-55) | IL-12 Production (by antigen-presenting cells) |

| Vehicle Control | No significant reduction observed with this compound treatment. | No significant reduction observed with this compound treatment. |

| This compound (150 µ g/mouse/day ) | No significant reduction observed with this compound treatment. | No significant reduction observed with this compound treatment. |

Note: The original study stated that this compound did not reduce the production of IFN-γ by T cells or IL-12 by antigen-presenting cells, without providing specific quantitative values in the abstract.

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55

This protocol describes the active induction of EAE in female C57BL/6 mice (8-12 weeks old).

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (5 mg/mL)

-

Pertussis Toxin (PTX) from Bordetella pertussis

-

Phosphate Buffered Saline (PBS), sterile

-

Isoflurane or other suitable anesthetic

-

1 mL syringes with 27-gauge needles

-

Emulsifying needle or two Luer-lock syringes connected by a stopcock

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

In a sterile glass tube, mix an equal volume of the MOG35-55 solution with CFA (containing 5 mg/mL M. tuberculosis).

-

Emulsify the mixture by repeatedly drawing it up and expelling it through an emulsifying needle or by passing it between two connected syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

The final concentration of MOG35-55 in the emulsion will be 1 mg/mL.

-

-

Immunization:

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) into two sites on the flank of each mouse (total volume of 200 µL per mouse). This delivers a total of 200 µg of MOG35-55 peptide.

-

-

Pertussis Toxin Administration:

-

Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.

-

On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX (100 µL of the 2 µg/mL solution) intraperitoneally (i.p.) to each mouse.

-

Protocol 2: Clinical Scoring of EAE

Daily monitoring and scoring of clinical signs are crucial for evaluating disease progression and the efficacy of therapeutic interventions.

Scoring Scale:

-

0: No clinical signs of EAE.

-

0.5: Tip of tail is limp.

-

1.0: Limp tail.

-

1.5: Limp tail and hind limb weakness.

-

2.0: Limp tail and definite hind limb weakness.

-

2.5: Limp tail and dragging of one hind limb.

-

3.0: Complete paralysis of both hind limbs.

-

3.5: Complete hind limb paralysis and weakness in one forelimb.

-

4.0: Complete hind limb and partial forelimb paralysis.

-

4.5: Complete paralysis of all four limbs.

-

5.0: Moribund state or death.

Procedure:

-

Begin daily clinical scoring on day 7 post-immunization.

-

Observe each mouse individually for signs of paralysis and assign a score based on the scale above.

-

Record the daily scores for each mouse throughout the experiment.

-

Body weight should also be monitored daily as it often correlates with disease severity.

Protocol 3: Isolation of Mononuclear Cells from the CNS

This protocol describes the isolation of infiltrating immune cells from the brain and spinal cord of EAE mice for subsequent analysis.

Materials:

-

Perfusion buffer: ice-cold sterile PBS

-

Digestion buffer: RPMI-1640 medium containing 2.5 mg/mL Collagenase D and 100 µg/mL DNase I

-

Percoll (or similar density gradient medium)

-

RPMI-1640 medium

-

70 µm cell strainers

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Perfusion:

-

Deeply anesthetize the EAE mouse.

-

Perform a transcardial perfusion with ice-cold PBS to remove blood from the vasculature.

-

-

Tissue Homogenization:

-

Dissect the brain and spinal cord and place them in a petri dish with cold RPMI-1640.

-

Mince the tissue into small pieces and transfer to a tube containing digestion buffer.

-

Incubate at 37°C for 45 minutes with gentle agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Density Gradient Centrifugation:

-

Resuspend the cell pellet in 30% Percoll.

-

Carefully layer the 30% Percoll cell suspension over a cushion of 70% Percoll in a conical tube.

-

Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.

-

Mononuclear cells will be enriched at the 30%/70% interface.

-

-

Cell Collection and Washing:

-

Carefully collect the mononuclear cell layer.

-

Wash the cells with RPMI-1640 and centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in an appropriate buffer for downstream applications.

-

Protocol 4: Flow Cytometry Analysis of CNS Infiltrating Cells

This protocol outlines the procedure for immunophenotyping the isolated CNS mononuclear cells.

Materials:

-

FACS buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide

-

Fc block (anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD4, CD8)

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Resuspend the isolated mononuclear cells in FACS buffer.

-

Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend the stained cells in FACS buffer.

-

Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.

-

Gate on the CD45+ population to identify hematopoietic cells.

-

Further gate on specific immune cell populations based on their marker expression (e.g., CD45highCD11b+ for macrophages/monocytes, CD45lowCD11b+ for microglia, CD45+CD4+ for T-helper cells, CD45+CD8+ for cytotoxic T cells).

-

Protocol 5: Measurement of Cytokine Production by ELISA

This protocol describes the measurement of cytokine levels in the supernatant of restimulated splenocytes from EAE mice.

Materials:

-

Splenocytes isolated from EAE mice

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

MOG35-55 peptide

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-17, IL-10)

Procedure:

-

Splenocyte Culture:

-

Isolate splenocytes from EAE mice and prepare a single-cell suspension.

-

Plate the splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Stimulate the cells with MOG35-55 peptide (e.g., 10 µg/mL) for 48-72 hours at 37°C in a CO2 incubator. Include unstimulated controls.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the culture supernatants without disturbing the cell pellet.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the culture supernatants and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Visualizations

Caption: this compound's mechanism in EAE.

Caption: EAE experimental workflow.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 4. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL-12– and IL-23–modulated T cells induce distinct types of EAE based on histology, CNS chemokine profile, and response to cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Chemokine receptor CCR5 correlates with functional CD8+ T cells in SIV-infected macaques and the potential effects of maraviroc on T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Th17-Mediated Inflammation with Vimirogant

Document ID: ANP-VIM-TH17-2025 Version: 1.0 For Research Use Only.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular bacteria and fungi.[1][2][3] However, their dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, rheumatoid arthritis, and multiple sclerosis.[4][5] Th17 cells exert their pro-inflammatory effects primarily through the secretion of signature cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][6]

The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoid-acid-related orphan receptor gamma t (RORγt).[1][7][8] RORγt directly drives the transcription of genes essential for the Th17 phenotype, making it a highly attractive therapeutic target for controlling Th17-mediated inflammation.[1][7][8][9]

Vimirogant (formerly VTP-43742) is a potent and selective small-molecule inhibitor of RORγt.[7] By binding to the ligand-binding domain of RORγt, this compound functions as an inverse agonist, suppressing the transcriptional activity of the receptor. This leads to a reduction in Th17 cell differentiation and a marked decrease in the production of pro-inflammatory cytokines. These application notes provide detailed protocols for utilizing this compound as a tool to investigate Th17-mediated inflammatory pathways in vitro and support the design of in vivo studies.

Mechanism of Action: RORγt Inhibition

The development of naive CD4+ T cells into Th17 cells is initiated by cytokines like TGF-β and IL-6. This process upregulates RORγt, which then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, to drive their expression. IL-23 is crucial for the subsequent expansion and stabilization of the Th17 phenotype.[7][10]

This compound exerts its effect by directly antagonizing RORγt. As an inverse agonist, it stabilizes an inactive conformation of the RORγt ligand-binding domain, which prevents the recruitment of transcriptional co-activators. This directly inhibits the expression of the Th17 genetic program, leading to reduced cytokine secretion and a dampening of the inflammatory response.

Caption: this compound inhibits RORγt, blocking the key transcription factor for Th17 cell differentiation.

Applications in Research

This compound is a valuable pharmacological tool for:

-

Target Validation: Confirming the role of the RORγt/Th17 axis in various inflammatory models.

-

Disease Modeling: Investigating the effects of Th17 pathway inhibition on disease pathogenesis in vitro and in vivo.

-

Mechanism of Action Studies: Dissecting the downstream signaling events and cellular responses modulated by RORγt.

-

Drug Discovery: Serving as a reference compound in screens for novel RORγt inhibitors.

Experimental Protocols

Protocol: In Vitro Human Th17 Cell Differentiation and Inhibition Assay

This protocol details the differentiation of naive human CD4+ T cells into Th17 cells and the assessment of inhibition by this compound.

Caption: Workflow for assessing this compound's effect on in vitro Th17 cell differentiation.

Methodology:

-

Isolation of Naive CD4+ T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using a negative selection magnetic bead kit according to the manufacturer's protocol. Purity should be >95%.

-

-

Cell Culture and Stimulation:

-

Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add anti-CD3/anti-CD28 magnetic beads at a 1:1 bead-to-cell ratio to provide T-cell receptor stimulation.

-

-

Th17 Polarization:

-

To the stimulated cells, add a pre-optimized cocktail of polarizing cytokines and neutralizing antibodies:

-

TGF-β (1-5 ng/mL)

-

IL-6 (20-50 ng/mL)

-

IL-23 (20-50 ng/mL)

-

Anti-IFN-γ antibody (1-10 µg/mL)

-

Anti-IL-4 antibody (1-10 µg/mL)

-

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in culture medium to achieve final concentrations for a dose-response curve (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.

-

Add the diluted this compound or vehicle control to the cell cultures at the time of stimulation and polarization.

-

-

Incubation:

-

Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.

-

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA/CBA):

-

Centrifuge plates to pellet cells and collect the supernatant.

-

Measure the concentration of IL-17A and IL-17F in the supernatant using a commercial ELISA kit or a cytometric bead array (CBA) assay, following the manufacturer's instructions.

-

-

Gene Expression (qRT-PCR):

-

Flow Cytometry (Intracellular Staining):

-

For the final 4-6 hours of culture, restimulate cells with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

-

Harvest, wash, and stain cells for surface markers (e.g., CD4).

-

Fix and permeabilize the cells, then perform intracellular staining for IL-17A.

-

Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.[1]

-

-

Data Presentation and Expected Results

The inhibitory activity of this compound should be quantified and presented in clear, tabular formats. The expected outcome is a dose-dependent reduction in Th17 cell markers.

Table 1: Representative In Vitro Activity of RORγt Inhibitors on Human Th17 Cells

| Assay Endpoint | Parameter | Representative Value | Reference |

| IL-17A Secretion | IC₅₀ | 50 - 100 nM | [1] |

| IL-17F Secretion | IC₅₀ | 70 - 150 nM | [1] |

| IL-22 Secretion | IC₅₀ | 60 - 120 nM | [1] |

| IL17A mRNA Expression | % Inhibition (at 1 µM) | > 80% | [1][11] |

| IL23R mRNA Expression | % Inhibition (at 1 µM) | > 70% | [1][11] |

| CCR6 mRNA Expression | % Inhibition (at 1 µM) | > 60% | [1][11] |

| % IL-17A+ Cells (Flow) | % Reduction (at 1 µM) | > 65% | [1] |

| (Note: Values are representative based on potent RORγt inverse agonists and may vary for this compound.[1] Researchers should establish specific values in their own systems.) |

Protocol: In Vivo Study Design Considerations (Rodent Arthritis Model)

This compound can be used to study the role of Th17 cells in animal models of autoimmune disease, such as Collagen-Induced Arthritis (CIA) in mice or Antigen-Induced Arthritis (AIA) in rats.

Methodology Outline:

-

Disease Induction: Induce arthritis in susceptible rodent strains according to established protocols (e.g., immunization with type II collagen for CIA).

-

Compound Administration:

-

Formulate this compound for oral gavage or another appropriate route.

-

Begin dosing prophylactically (before disease onset) or therapeutically (after disease onset).

-

Administer this compound daily at a range of doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.

-

-

Disease Monitoring:

-

Score clinical signs of arthritis (e.g., paw swelling, erythema) regularly.

-

Measure paw thickness with calipers.

-

-

Terminal Analysis:

-

At the end of the study, collect blood for serum cytokine analysis (IL-17A).

-

Isolate draining lymph nodes or spleens and perform an ex vivo antigen recall assay. Restimulate cells with the relevant antigen and measure IL-17A production.[1][11]

-

Collect joint tissue for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Table 2: Representative In Vivo Efficacy of RORγt Inhibitors in a Rat AIA Model

| Measurement | Parameter | Vehicle Control | RORγt Inhibitor (30 mg/kg) | Reference |